2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride
Overview
Description
2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is a chemical compound with the molecular formula C9H12ClNO It is a derivative of indan, a bicyclic organic compound
Mechanism of Action
Target of Action
It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Pharmacokinetics
It is soluble in methanol , which may influence its bioavailability
Action Environment
It is known to be air-sensitive and should be stored in a dark place under an inert atmosphere at room temperature
Biochemical Analysis
Biochemical Properties
2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can have downstream effects on biochemical processes .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate signaling pathways, leading to changes in gene expression that impact cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it can alter metabolic flux, affecting the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to interact with various molecular targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating specific biochemical pathways. At higher doses, toxic or adverse effects can occur. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride typically involves the reduction of indanone derivatives followed by amination. One common method includes the reduction of 2-indanone using sodium borohydride to yield 2,3-dihydro-1H-inden-1-ol. This intermediate is then subjected to amination using ammonia or an amine source under acidic conditions to produce the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of indanone derivatives followed by amination. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Indanone derivatives.
Reduction: Fully saturated indan derivatives.
Substitution: Various substituted indan derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-inden-2-ol: A closely related compound with similar structural features but differing in the position of the amino group.
1-Amino-2-indanol: Another similar compound with the amino group attached to the indanol ring.
Uniqueness
2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDUVWKQCDJQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930444 | |
Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50930444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13935-78-9 | |
Record name | 1-Indanol, 2-amino-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013935789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50930444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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